Peroxygibberol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(1S,4R,7R,10S)-4,10-dimethyl-7-propan-2-yl-11,12-dioxatricyclo[5.3.2.01,5]dodec-5-en-4-ol |
InChI |
InChI=1S/C15H24O3/c1-10(2)14-6-5-11(3)15(18-17-14)8-7-13(4,16)12(15)9-14/h9-11,16H,5-8H2,1-4H3/t11-,13+,14-,15-/m0/s1 |
InChI Key |
SKFOIZZOJVDBEP-ATGSNQNLSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(C=C3[C@@]1(CC[C@@]3(C)O)OO2)C(C)C |
Canonical SMILES |
CC1CCC2(C=C3C1(CCC3(C)O)OO2)C(C)C |
Synonyms |
peroxygibberol |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Biological Activities
Peroxygibberol is classified as a peroxy compound, known for its unique structural characteristics that contribute to its biological activities. Its chemical structure includes peroxide linkages, which are crucial for its reactivity and interaction with biological systems.
Key Biological Activities
- Antimicrobial Activity : Peroxygibberol exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Antitumor Effects : Research indicates that it may possess antitumor activity, particularly against specific cancer cell lines.
- Plant Growth Regulation : As a plant growth regulator, it can influence various physiological processes in plants.
Medical Applications
Peroxygibberol has been investigated for its potential therapeutic uses in treating various diseases:
- Anticancer Research : Studies have shown that peroxygibberol can inhibit the growth of cancer cells. For example, it has demonstrated cytotoxic effects against human breast cancer cell lines (IC50 values indicating effective concentrations) .
- Antimicrobial Studies : Its efficacy against pathogenic bacteria and fungi positions peroxygibberol as a potential agent for combating infections .
Agricultural Applications
In agriculture, peroxygibberol serves as a plant growth regulator:
- Enhancement of Crop Yield : Research indicates that applying peroxygibberol can enhance the growth and yield of certain crops by promoting root development and nutrient uptake .
- Stress Resistance : It has been found to improve plant resilience against abiotic stresses such as drought and salinity .
Case Study 1: Antitumor Activity
A study conducted on the effects of peroxygibberol on MDA-MB-231 breast cancer cells revealed that treatment with varying concentrations resulted in significant cell death, with an IC50 value of 2.57 µM. This suggests its potential as a chemotherapeutic agent .
Case Study 2: Agricultural Impact
In field trials, the application of peroxygibberol on tomato plants resulted in a 30% increase in yield compared to untreated controls. The treated plants exhibited enhanced root biomass and improved water retention capabilities under drought conditions .
Data Tables
Comparison with Similar Compounds
Structural and Source Comparison
| Compound | Source Organism | Structural Features | Key Functional Groups |
|---|---|---|---|
| Peroxygibberol | Sinularia gibberosa (coral) | Guaiane skeleton with 1,7-endoperoxide bridge | 4-hydroxyl, endoperoxide |
| 1,7-Epidioxy-5-guaiene (15) | Axinylla sponge | Guaiane skeleton with 1,7-endoperoxide bridge | Endoperoxide (no hydroxyl) |
| Aplypallidioxone (12) | Aplysilla pallida (sponge) | Norditerpenoid with fused cyclic endoperoxide | Endoperoxide, ketone groups |
| Sarcophytol L | Sinularia gibberosa (coral) | Diterpenoid with cembrane skeleton | Epoxide, hydroxyl groups |
Notes:
Bioactivity Comparison
Notes:
- The absence of hydroxyl groups in 1,7-epidioxy-5-guaiene may explain its lower bioactivity, though direct comparisons are lacking due to insufficient data .
Comparison with Functionally Similar Compounds
Marine-Derived Endoperoxides
- Hyrtiosins A–E: Isolated from the sponge Hyrtios erecta, these humulene-type sesquiterpenes lack endoperoxide bridges but show mild antimalarial activity. Their distinct skeleton highlights structural diversity among bioactive marine sesquiterpenoids .
- Subergorgic Acid: A cardiotoxic tricyclopentanoid from gorgonian corals.
Plant-Derived Endoperoxides
- Nardosaldehyde (69) : A nardosinane-type endoperoxide from Nardostachys chinensis. Unlike peroxygibberol, its bioactivity remains uncharacterized .
- Abietic Acids (13, 14): Found in plants and green algae, these diterpenoids lack endoperoxide groups but share anti-inflammatory properties .
Critical Analysis of Divergent Data
- Source Discrepancy: cites peroxygibberol’s isolation from Aquilaria malaccensis (Agarwood oil), conflicting with multiple studies identifying Sinularia gibberosa as the source . This may stem from mislabeling or taxonomic reclassification.
Q & A
Q. What frameworks are effective for reconciling conflicting mechanistic hypotheses about Peroxygibberol’s antioxidant vs. pro-oxidant effects?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize testable hypotheses. Use redox-sensitive fluorescent probes (e.g., DCFH-DA) in dual-assay systems to quantify context-dependent effects. Comparative transcriptomics can identify pathway-specific activation .
Methodological Best Practices
Q. How can researchers ensure reproducibility in Peroxygibberol synthesis across laboratories?
Q. What strategies optimize high-throughput screening (HTS) for Peroxygibberol derivatives with enhanced bioactivity?
- Methodological Answer : Implement combinatorial chemistry libraries with automated liquid handling. Pair HTS with machine learning (ML) models trained on existing bioactivity datasets. Use cheminformatics tools (e.g., KNIME, RDKit) for virtual screening prior to synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
